Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate
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Overview
Description
Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H9F3O2. It is a colorless liquid that is stable at room temperature. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate typically starts from readily available 4-oxocyclobutane precursors. These cyclobutanones can be converted to their trifluoromethyl carbinols upon treatment with trimethylsilyl trifluoromethanesulfonate (TMSCF3) and a fluoride source . The bis-carboxylate system can be deoxygenated by treatment with tributyltin hydride (Bu3SnH), followed by decarboxylation to provide the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable synthesis methods mentioned above can be adapted for larger-scale production, ensuring the availability of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be employed for substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate has several scientific research applications:
Biology: Investigated for its potential biological activities due to the presence of the trifluoromethyl group.
Medicine: Explored for its potential use in drug development, especially in the design of pharmaceuticals with improved metabolic stability.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate involves its interaction with molecular targets through its trifluoromethyl group. This group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 1-(trifluoromethyl)cyclopropane-1-carboxylate: Similar in structure but with a cyclopropane ring instead of a cyclobutane ring.
1-(Trifluoromethyl)cyclopropane-1-carboxylic acid methyl ester: Another related compound with a cyclopropane ring.
Uniqueness
Methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts different steric and electronic properties compared to cyclopropane analogs. This uniqueness can influence its reactivity and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
methyl 1-(trifluoromethyl)cyclobutane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3O2/c1-12-5(11)6(3-2-4-6)7(8,9)10/h2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDNCXVFXABLDSK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCC1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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